Mass Shift for Isotopic Separation
The 2,4,6-Trimethyl-5-nitrobenzene-d11 provides a mass shift of +11.07 Da relative to the unlabeled analyte (MW 165.19) [1]. By contrast, a typical nitroaromatic deuterated standard such as Nitrobenzene-d5 (MW 128.13 vs. unlabeled 123.11, delta +5) or 2-Nitrotoluene-d7 (MW 144.17 vs. unlabeled 137.14, delta +7) offers smaller mass differentials. In GC-MS single ion monitoring (SIM) mode, an insufficient delta <3 Da is flagged by FDA guidance for bioanalytical method validation as a risk factor for isotopic cross-talk [2]. The -d11 compound exceeds this threshold by >3.5-fold, reducing the minimum required mass resolution for adequate signal separation, which is a practical advantage in single-quadrupole instruments where mass resolution cannot be easily increased.
Common comparators: +5.05 Da (Nitrobenzene-d5), +7.05 Da (2-Nitrotoluene-d7)
| Evidence Dimension | Molecular Ion Mass Shift (Internal Standard vs. Analyte) |
|---|---|
| Target Compound Data | +11.07 Da (MW 176.26 for C9D11NO2 vs. 165.19 for C9H11NO2) |
| Comparator Or Baseline | +5.05 Da (Nitrobenzene-d5), +7.05 Da (2-Nitrotoluene-d7); FDA Guideline Risk Threshold: <3 Da |
| Quantified Difference | Target mass shift is 4.5–6.0 Da greater than common nitroaromatic -d5/-d7 standards |
| Conditions | GC-MS Electron Ionization (EI) full scan or SIM mode; comparison based on monoisotopic molecular ion [M]+·. |
Why This Matters
A larger mass shift directly reduces the likelihood of 'cross-talk' between the internal standard and the analyte's natural abundance isotope peaks, which is a primary driver of method failure during validation.
- [1] Benzene, 1,3,5-trimethyl-2-nitro-. NIST Chemistry WebBook, SRD 69. (Data for unlabeled parent; deuterated MW calculated from C9D11NO2 formula). View Source
- [2] U.S. Food and Drug Administration. (2018) Bioanalytical Method Validation Guidance for Industry. Section V. Chromatography and Internal Standard Recommendations. View Source
